molecular formula C18H20O5 B6297203 4'-(Benzyloxy)-2',3',6'-trimethoxyacetophenone CAS No. 109250-66-0

4'-(Benzyloxy)-2',3',6'-trimethoxyacetophenone

Cat. No.: B6297203
CAS No.: 109250-66-0
M. Wt: 316.3 g/mol
InChI Key: FSUYBSHDIYZVAM-UHFFFAOYSA-N
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Description

4’-(Benzyloxy)-2’,3’,6’-trimethoxyacetophenone is an organic compound that belongs to the class of acetophenones It is characterized by the presence of a benzyloxy group and three methoxy groups attached to the acetophenone core

Scientific Research Applications

4’-(Benzyloxy)-2’,3’,6’-trimethoxyacetophenone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of fine chemicals and as a precursor in various industrial processes.

Safety and Hazards

Safety data sheets (SDS) provide information about the potential hazards of a compound and how to work safely with the chemical product. It’s important to note that safety precautions should always be taken when handling chemicals .

Future Directions

The future directions in the study of a compound depend on its potential applications. For example, the protodeboronation of pinacol boronic esters has been suggested as a potential area for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Benzyloxy)-2’,3’,6’-trimethoxyacetophenone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2’,3’,6’-trimethoxyacetophenone and benzyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

    Procedure: The 2’,3’,6’-trimethoxyacetophenone is reacted with benzyl bromide in the presence of the base in an appropriate solvent such as acetone or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure 4’-(Benzyloxy)-2’,3’,6’-trimethoxyacetophenone.

Industrial Production Methods

While specific industrial production methods for 4’-(Benzyloxy)-2’,3’,6’-trimethoxyacetophenone are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective starting materials, and employing efficient purification techniques to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

4’-(Benzyloxy)-2’,3’,6’-trimethoxyacetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce alcohols.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)benzaldehyde: Similar structure but with an aldehyde group instead of an acetophenone core.

    4-(Benzyloxy)phenol: Contains a phenol group instead of the acetophenone core.

    2’,3’,4’-Trimethoxyacetophenone: Lacks the benzyloxy group but has a similar acetophenone core with methoxy groups.

Uniqueness

4’-(Benzyloxy)-2’,3’,6’-trimethoxyacetophenone is unique due to the combination of its benzyloxy and trimethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

1-(2,3,6-trimethoxy-4-phenylmethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-12(19)16-14(20-2)10-15(17(21-3)18(16)22-4)23-11-13-8-6-5-7-9-13/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUYBSHDIYZVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1OC)OCC2=CC=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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